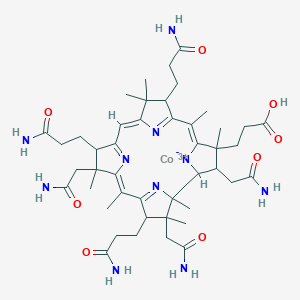
Oleamine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oleamine oxide is a naturally occurring compound that has been found in various plant and animal sources. It is a type of amine oxide that has been studied extensively due to its unique properties. In
Mecanismo De Acción
The mechanism of action of oleamine oxide is not yet fully understood. However, it is believed to work by disrupting the cell membranes of microorganisms, leading to their death. It may also work by inhibiting the production of inflammatory cytokines, which could explain its anti-inflammatory effects.
Biochemical and Physiological Effects:
Oleamine oxide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been found to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using oleamine oxide in lab experiments is its natural occurrence, which makes it more environmentally friendly than synthetic compounds. Additionally, it has been found to be relatively non-toxic, making it safe to use in various applications. However, one limitation of using oleamine oxide is its low solubility in water, which could make it difficult to work with in certain applications.
Direcciones Futuras
There are numerous future directions for research on oleamine oxide. One area of interest is the development of new antibiotics based on its antimicrobial properties. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the treatment of inflammatory diseases. Finally, there is potential for the development of new techniques for the synthesis and purification of oleamine oxide, which could make it more accessible for various applications.
Métodos De Síntesis
Oleamine oxide can be synthesized through a variety of methods, including chemical synthesis and extraction from natural sources. One common method of synthesis is through the oxidation of oleic acid with hydrogen peroxide. This process produces a mixture of oleic acid and oleamine oxide, which can be separated through various purification techniques.
Aplicaciones Científicas De Investigación
Oleamine oxide has been the subject of numerous scientific studies due to its potential applications in various fields. It has been found to have antimicrobial properties, making it useful in the development of new antibiotics. It has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of various inflammatory diseases.
Propiedades
Número CAS |
14351-50-9 |
|---|---|
Nombre del producto |
Oleamine oxide |
Fórmula molecular |
C20H41NO |
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
(Z)-N,N-dimethyloctadec-9-en-1-amine oxide |
InChI |
InChI=1S/C20H41NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2,3)22/h11-12H,4-10,13-20H2,1-3H3/b12-11- |
Clave InChI |
QCTZUSWOKFCWNB-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC[N+](C)(C)[O-] |
SMILES |
CCCCCCCCC=CCCCCCCCC[N+](C)(C)[O-] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC[N+](C)(C)[O-] |
Otros números CAS |
14351-50-9 |
Pictogramas |
Corrosive; Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)
amino]propanamide](/img/structure/B227403.png)

![9-ethyl-3-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-9H-carbazole](/img/structure/B227405.png)
![N-(3-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B227409.png)

![N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227426.png)
![N-(2-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227427.png)

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide](/img/structure/B227431.png)

![2-{2-[5-(3-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227441.png)

![5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B227450.png)